molecular formula C17H21N3OS2 B2597503 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide CAS No. 1421444-90-7

4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2597503
CAS No.: 1421444-90-7
M. Wt: 347.5
InChI Key: WSEGAHSZAQYBCN-UHFFFAOYSA-N
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Description

4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a phenyl group

Scientific Research Applications

Chemistry

In chemistry, 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dioxane and catalysts like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale multicomponent reactions (MCRs) to improve efficiency and yield. These reactions are designed to be sustainable and cost-effective, often utilizing one-pot synthesis techniques to minimize waste and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide stands out due to its unique combination of functional groups. The presence of the phenyl group and the carboxamide functionality enhances its potential for interactions with biological targets, making it a more versatile and potent compound for various applications.

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-13-11-22-17(18-13)23-12-14-7-9-20(10-8-14)16(21)19-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEGAHSZAQYBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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